4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFOS It is characterized by the presence of chloro, fluoro, and thiomethyl groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3-fluorobenzaldehyde, and 4-thiomethylbenzene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Halogenation: The intermediate compound is then subjected to halogenation using reagents like chlorine and fluorine to introduce the chloro and fluoro groups.
Final Product Formation:
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro, fluoro, or thiomethyl groups with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro, fluoro, and thiomethyl groups enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone
- 4’-Chloro-3’-fluoro-3-(4-ethylphenyl)propiophenone
- 4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone
Uniqueness
4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a fluoro substituent on the aromatic ring, along with a thiomethyl group, suggest interesting interactions with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClFOS, with a molecular weight of approximately 332.82 g/mol. The compound features:
- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and influence binding affinity to biological targets.
- Thiomethyl Group : This group may participate in various chemical reactions and enhance the compound's reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the thiomethyl group suggests potential for enzyme inhibition or modulation through:
- Binding Affinity : The compound may exhibit high binding affinity to target proteins due to its unique structural features.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Properties : Research demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus.
- Neuroprotective Effects : In a neuropharmacological study, the compound showed protective effects against oxidative stress-induced neuronal damage in vitro. It reduced reactive oxygen species (ROS) levels and enhanced cell viability in neuronal cell cultures exposed to oxidative stress.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |
---|---|---|---|
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone | C17H16BrFOS | Anticancer | 15 |
4'-Iodo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone | C17H16IFOS | Antimicrobial | 30 |
4'-Chloro-3',5'-dimethyl-3-(4-thiomethylphenyl)propiophenone | C19H20ClOS | Neuroprotective | 10 |
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXAJTRZSFVYOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644385 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-42-5 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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